1-Bromo-4-(tert-butoxy)benzene
Overview
Description
1-Bromo-4-(tert-butoxy)benzene is a brominated aromatic compound with a tert-butoxy substituent at the para position relative to the bromine atom. This compound serves as a precursor or intermediate in various chemical syntheses, including the preparation of organoselenium compounds, graphene nanoribbons, and electrophosphorescent materials .
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves nucleophilic substitution reactions, where bromine atoms are replaced by other functional groups. For instance, organoselenium compounds derived from a brominated benzene with tert-butyl and formyl substituents were synthesized using selenolates as nucleophiles . Similarly, 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, was synthesized through a series of reactions including bromination . These methods highlight the reactivity of brominated aromatic compounds in facilitating the introduction of various functional groups.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the organoselenium compounds derived from a brominated benzene were examined by IR, (1)H, and (77)Se NMR spectroscopy, and their crystal structures were determined . These analyses provide insights into the molecular conformations and the presence of intramolecular interactions, such as hydrogen bonding and nonbonding Se...O interactions.
Chemical Reactions Analysis
Brominated aromatic compounds participate in a variety of chemical reactions. The presence of a bromine atom makes these compounds susceptible to nucleophilic attack, leading to the formation of new bonds. For instance, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene involved a bromination reaction followed by nucleophilic substitution . Additionally, the reactivity of brominated compounds with organoseleniums was demonstrated by the unexpected formation of a cyclic selenenate ester during halogenation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as densities, viscosities, and excess molar volumes, can be measured and analyzed. These properties are influenced by the molecular structure and the nature of the substituents. For example, the densities and viscosities of mixtures containing bromobenzene were determined, and the data were used to calculate viscosity deviations and excess molar volumes . Such studies are essential for understanding the behavior of these compounds in different environments and for their application in various chemical processes.
Scientific Research Applications
Molecular Electronics Building Blocks
1-Bromo-4-(tert-butoxy)benzene is used as a precursor in the synthesis of molecular wires. It serves as a building block for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These wires are developed through efficient synthetic transformations, indicating the compound's utility in molecular electronic applications (Stuhr-Hansen et al., 2005).
Reactions with Phenols
In studies investigating the reactions of tert-butoxy radicals, 1-Bromo-4-(tert-butoxy)benzene plays a role in the efficient generation of phenoxy radicals. This reaction is crucial in understanding the behavior of these radicals in various solvents and conditions (Das et al., 1981).
Steric Pressure Studies
The compound is also significant in studying the propagation of steric pressure. It has been utilized in research examining the effects of various groups like the trifluoromethyl group, highlighting its role in both emitting and transmitting steric pressure (Schlosser et al., 2006).
Synthesis of Amino-Substituted Compounds
It is involved in the synthesis of amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes. This process includes the oxidation and conversion of amino groups, demonstrating the compound's versatility in creating derivatives with specific functional groups (Frumkin et al., 1999).
Electrophosphorescent Intermediate Synthesis
1-Bromo-4-(tert-butoxy)benzene is a key ingredient in synthesizing electrophosphorescent intermediates, such as 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene. This illustrates its role in the development of materials with specific optical and electronic properties (Xing Kong-qiang, 2005).
Aryne Route to Naphthalenes
The compound is used in generating 1,2-dehydrobenzenes (arynes), which are crucial intermediates in synthesizing naphthalenes. This showcases its utility in complex organic synthesis and the development of novel organic compounds (Schlosser & Castagnetti, 2001).
Safety And Hazards
1-Bromo-4-(tert-butoxy)benzene is classified as a skin irritant and serious eye irritant . The safety data sheet advises against food, drug, pesticide, or biocidal product use . It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQHUCUWNGYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377221 | |
Record name | 1-Bromo-4-(tert-butoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(tert-butoxy)benzene | |
CAS RN |
60876-70-2 | |
Record name | 1-Bromo-4-(tert-butoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(tert-butoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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